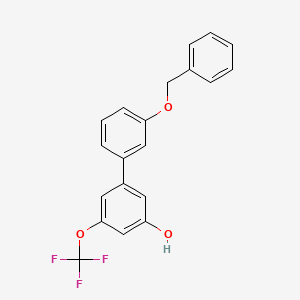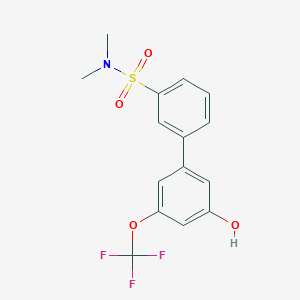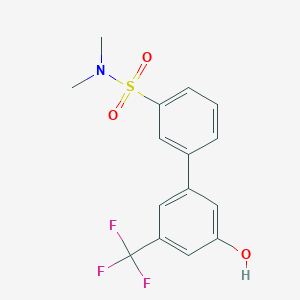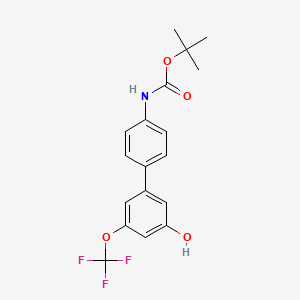
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-t-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-tBSP-3-TFM-95%) is an organic compound that is used in a variety of scientific research applications. It is a sulfonamide derivative of phenol and is a valuable chemical for its unique properties. It is a highly versatile compound that has been used in a variety of applications, including drug synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
5-tBSP-3-TFM-95% is a versatile compound that is used in a variety of scientific research applications. It has been used in drug synthesis for the production of sulfonamide derivatives, and it has also been used in biochemistry and physiology for the study of enzyme inhibition, protein-protein interactions, and receptor binding. It has also been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of 5-tBSP-3-TFM-95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, proteins, and receptors. It is thought to bind to specific sites on the target molecules, which then leads to a decrease in the activity of the target molecule. This inhibition can be used to study the function of the target molecule, as well as to develop new drugs and drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tBSP-3-TFM-95% are not fully understood. However, it is known to be an inhibitor of enzymes, proteins, and receptors, and it is believed to have a variety of effects on these molecules. It is thought to bind to specific sites on the target molecules, which then leads to a decrease in the activity of the target molecule. This inhibition can be used to study the function of the target molecule, as well as to develop new drugs and drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
5-tBSP-3-TFM-95% has several advantages and limitations for use in lab experiments. One advantage is its high purity (95%), which makes it an ideal compound for use in research. Additionally, its versatility makes it suitable for a variety of applications, including drug synthesis, biochemistry, and physiology. One limitation of 5-tBSP-3-TFM-95% is that its mechanism of action is not fully understood, which can make it difficult to use in some experiments. Additionally, its inhibition of enzymes, proteins, and receptors can lead to unexpected results in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 5-tBSP-3-TFM-95%. These include further exploration of its mechanism of action, as well as its use in drug synthesis, biochemistry, and physiology. Additionally, it could be used to study the effects of other compounds on the target molecules, as well as to develop new drugs and drug delivery systems. Finally, it could be used in the development of new analytical methods and techniques, such as chromatography and spectroscopy.
Synthesemethoden
5-tBSP-3-TFM-95% can be synthesized in a variety of ways. One common method is the reaction of phenol with 3-t-butylsulfamoylchloride in the presence of anhydrous sodium carbonate and a catalytic amount of pyridine. This reaction occurs at room temperature and yields a product with 95% purity. Other methods of synthesis include the reaction of phenol with 3-t-butylsulfamoylchloride in the presence of anhydrous sodium acetate and a catalytic amount of pyridine. This reaction also yields a product with 95% purity.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-16(2,3)21-26(23,24)15-6-4-5-11(9-15)12-7-13(22)10-14(8-12)25-17(18,19)20/h4-10,21-22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFBHJJIGGFWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-T-Butylsulfamoylphenyl)-3-trifluoromethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)



![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)

